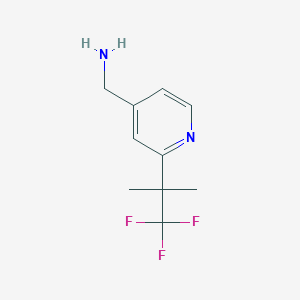
4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide is a chemical compound with a complex structure that includes a hydrazine group, an isopropylamino group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the hydrazine and isopropylamino groups. Common synthetic routes include:
Formation of Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid with ammonia or an amine in the presence of a dehydrating agent.
Introduction of Hydrazine Group: The hydrazine group can be introduced through the reaction of the benzamide with hydrazine hydrate under controlled conditions.
Addition of Isopropylamino Group: The isopropylamino group can be added through the reaction of the intermediate compound with isopropylamine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The benzamide core can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or acylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while reduction may produce amines.
Scientific Research Applications
4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The isopropylamino group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
4-Hydrazinyl-N,N-dimethylaniline: This compound has a similar hydrazine group but differs in the substitution pattern on the benzamide core.
Benzamide, 4-hydrazinyl-N,N-dimethyl-, hydrochloride: Another related compound with a different substitution pattern and the presence of a hydrochloride salt.
Uniqueness
4-Hydrazinyl-N-(2-(isopropylamino)-2-oxoethyl)benzamide is unique due to the presence of both the hydrazine and isopropylamino groups, which confer distinct chemical properties and potential biological activities. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H18N4O2 |
|---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-hydrazinyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C12H18N4O2/c1-8(2)15-11(17)7-14-12(18)9-3-5-10(16-13)6-4-9/h3-6,8,16H,7,13H2,1-2H3,(H,14,18)(H,15,17) |
InChI Key |
LFZAYYODZYKKGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CNC(=O)C1=CC=C(C=C1)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Trifluoromethyl-4,5,6,7-tetrahydro-isoxazolo[4,5-C]pyridine](/img/structure/B14804948.png)
![2-(1H-indol-2-yl)-1H-benzo[d]imidazole](/img/structure/B14804950.png)

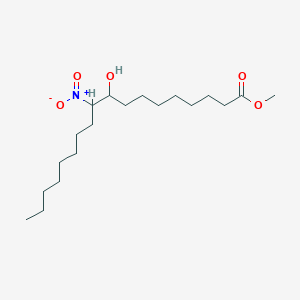

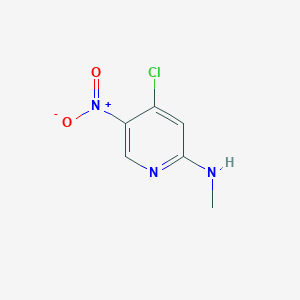
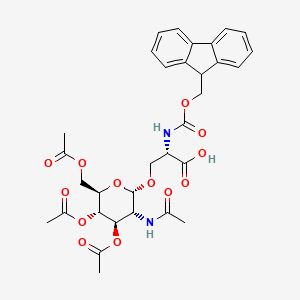
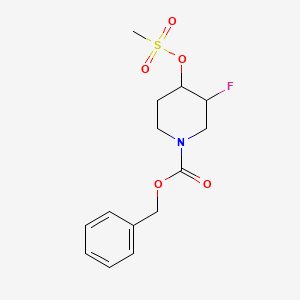

![N-[(E)-(3-chlorophenyl)methylidene]-2-methyl-5-nitroaniline](/img/structure/B14805010.png)
![Butanoic acid, 3-[4-(4-methoxyphenyl)-2-thiazolylhydrazono]-, ethyl ester](/img/structure/B14805028.png)
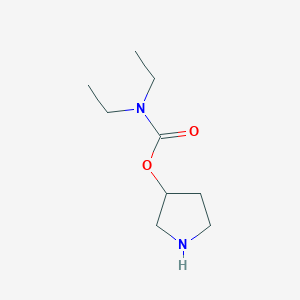
![4-[[Tert-butyl(diphenyl)silyl]oxymethyl]-1,3-oxazolidin-2-one](/img/structure/B14805047.png)
